molecular formula C15H10BrClN2O3S3 B3410082 N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-2-((4-chlorophenyl)sulfonyl)acetamide CAS No. 895460-17-0

N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-2-((4-chlorophenyl)sulfonyl)acetamide

Cat. No. B3410082
CAS RN: 895460-17-0
M. Wt: 477.8 g/mol
InChI Key: WFXFKAKBJGMGMA-UHFFFAOYSA-N
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Description

N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-2-((4-chlorophenyl)sulfonyl)acetamide, also known as BTA-EG6, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer therapy. BTA-EG6 is a small molecule inhibitor that targets the protein-protein interaction between Bcl-2 and Bak, which are proteins involved in regulating apoptosis or programmed cell death. In

Mechanism of Action

N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-2-((4-chlorophenyl)sulfonyl)acetamide targets the protein-protein interaction between Bcl-2 and Bak, which is essential for regulating apoptosis. Bcl-2 is an anti-apoptotic protein that inhibits apoptosis by binding to and sequestering Bak, a pro-apoptotic protein. This compound disrupts this interaction by binding to the BH3-binding groove of Bcl-2, thereby freeing Bak to induce apoptosis.
Biochemical and Physiological Effects:
Studies have shown that this compound induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway. This activation leads to the release of cytochrome c, which triggers the caspase cascade, ultimately leading to cell death. This compound has also been shown to inhibit tumor growth in animal models of breast cancer and leukemia.

Advantages and Limitations for Lab Experiments

N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-2-((4-chlorophenyl)sulfonyl)acetamide has several advantages for lab experiments. It is a small molecule inhibitor that can easily penetrate cell membranes, making it an ideal candidate for in vitro and in vivo studies. Moreover, this compound has been shown to have low toxicity and good pharmacokinetics, making it a promising candidate for clinical trials. However, one limitation of this compound is its specificity. This compound targets only the Bcl-2/Bak interaction and may not be effective against cancers that have alternative pathways for regulating apoptosis.

Future Directions

There are several future directions for research on N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-2-((4-chlorophenyl)sulfonyl)acetamide. One area of research is to develop more specific inhibitors that target different protein-protein interactions involved in regulating apoptosis. Another area of research is to investigate the potential of this compound as a combination therapy with other chemotherapeutic agents. Moreover, further studies are needed to determine the efficacy of this compound in clinical trials and its potential as a therapeutic agent for cancer.

Scientific Research Applications

N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-2-((4-chlorophenyl)sulfonyl)acetamide has been extensively studied for its potential use in cancer therapy. It has been shown to induce apoptosis in cancer cells by targeting the Bcl-2/Bak interaction, which is a crucial step in regulating apoptosis. Studies have demonstrated that this compound is effective in inducing apoptosis in various cancer cell lines, including breast cancer, lung cancer, and leukemia. Moreover, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.

properties

IUPAC Name

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2-(4-chlorophenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrClN2O3S3/c16-13-6-5-12(24-13)11-7-23-15(18-11)19-14(20)8-25(21,22)10-3-1-9(17)2-4-10/h1-7H,8H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFXFKAKBJGMGMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)CC(=O)NC2=NC(=CS2)C3=CC=C(S3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrClN2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-2-((4-chlorophenyl)sulfonyl)acetamide
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N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-2-((4-chlorophenyl)sulfonyl)acetamide
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N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-2-((4-chlorophenyl)sulfonyl)acetamide
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N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-2-((4-chlorophenyl)sulfonyl)acetamide
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N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-2-((4-chlorophenyl)sulfonyl)acetamide
Reactant of Route 6
N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-2-((4-chlorophenyl)sulfonyl)acetamide

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